molecular formula C11H10N2O2 B1438984 1-(2-Phenylethenyl)imidazolidine-2,4-dione CAS No. 1087792-23-1

1-(2-Phenylethenyl)imidazolidine-2,4-dione

Cat. No. B1438984
M. Wt: 202.21 g/mol
InChI Key: WEZLYFZSOOMMJI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethenyl)imidazolidine-2,4-dione is a specialty product used for proteomics research . It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 .


Synthesis Analysis

The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazolidine-2,4-dione derivatives are complex and involve multiple steps . Detailed reaction mechanisms would require specific experimental data or computational modeling.

Scientific Research Applications

Synthetic Chemistry Applications

Regio-Controlled Synthesis : A study by Brouillette et al. (2009) demonstrated the regio-controlled nucleophilic attack of 3-Thiaisatoic Anhydride by α-amino acids, leading to the synthesis of imidazolidine-2,4-dione analogues. This process affords a convenient synthesis of optically pure compounds, showcasing the versatility of imidazolidine-2,4-dione in synthetic chemistry Brouillette, Y., Sujol, G., Martínez, J., & Lisowski, V. (2009). Synthesis.

Microwave-Assisted Synthesis : The efficiency of microwave-assisted synthesis for creating 3-(thien-3-yl)imidazolidine-2,4-dione derivatives was highlighted by Brouillette et al. (2007), presenting a rapid and solvent-free method to produce these compounds Brouillette, Y., Lisowski, V., Guillon, J., Massip, S., & Martínez, J. (2007). Tetrahedron.

Pharmacological Applications

Antitumor Activity : Novel imidazolidine-2,4-dione analogues have been designed, synthesized, and evaluated for their antitumor activity. For instance, El-Sayed et al. (2018) focused on creating hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione with significant cytotoxic potency against various cancer cell lines, indicating their potential as antitumor agents El-Sayed, S. M., El-Ashmawy, M., Bayoumi, S. M., Hassan, G. S., & El-Subbagh, H. (2018).

Antiviral Agents : Imidazolidinones and imidazolidine-2,4-diones have been identified as potent antiviral agents against a variety of viruses, including dengue, hepatitis C, and HIV. Research by Swain and Mohanty (2019) highlighted their activity as HIV aspartic protease inhibitors and CCR5 co-receptor antagonists, underscoring their importance in antiviral therapy Swain, S. P., & Mohanty, S. (2019). ChemMedChem.

Material Science Applications

Electrochemical Properties : The electrochemical behavior of imidazolidine derivatives, including their oxidation processes at glassy carbon electrodes, has been studied by Nosheen et al. (2012). These findings are relevant for understanding the electrochemical properties of imidazolidine-2,4-diones, which could have implications for their use in material sciences Nosheen, E., Shah, A., Badshah, A., ZIA-UR-REHMAN, Hussain, H., Qureshi, R., Ali, S., Siddiq, M., & Khan, A. (2012). Electrochimica Acta.

Future Directions

Future research could focus on further elucidating the mechanism of action of 1-(2-Phenylethenyl)imidazolidine-2,4-dione and its derivatives, as well as exploring their potential therapeutic applications. Further studies could also investigate the synthesis of larger homologous molecules .

properties

IUPAC Name

1-[(E)-2-phenylethenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZLYFZSOOMMJI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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